molecular formula C17H36O5Si B6324697 11-Triethoxysilylundecanoic acid, 95% CAS No. 82784-73-4

11-Triethoxysilylundecanoic acid, 95%

Cat. No. B6324697
CAS RN: 82784-73-4
M. Wt: 348.5 g/mol
InChI Key: DALUXPXOPGMUFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-Triethoxysilylundecanoic acid, 95% (11-TESU) is a silylated fatty acid derived from the hydrolysis of 11-undecenoic acid and is commonly used in a variety of scientific and industrial applications. 11-TESU is a colorless, water-soluble liquid with a faint odor and a melting point of -3.4 °C. It is a versatile compound with a range of applications, including as a surfactant, emulsifier, and corrosion inhibitor. 11-TESU is also used in the synthesis of various organic compounds and in the production of pharmaceuticals, cosmetics, and food additives.

Scientific Research Applications

11-Triethoxysilylundecanoic acid, 95% has been used in a variety of scientific research applications, including as a surfactant in the synthesis of nanomaterials, as an emulsifier in the production of emulsion polymers, and as a corrosion inhibitor in metalworking. 11-Triethoxysilylundecanoic acid, 95% has also been used in the synthesis of various organic compounds, including polymers, and in the production of pharmaceuticals, cosmetics, and food additives.

Mechanism Of Action

11-Triethoxysilylundecanoic acid, 95% acts as a surfactant, emulsifier, and corrosion inhibitor by forming a monolayer at the interface between two immiscible liquids. This monolayer reduces the surface tension of the liquids and prevents them from mixing, allowing them to remain in an emulsion. 11-Triethoxysilylundecanoic acid, 95% also acts as a corrosion inhibitor by forming a protective film on the metal surface, preventing it from corroding.
Biochemical and Physiological Effects
11-Triethoxysilylundecanoic acid, 95% is considered to be a non-toxic and non-irritating compound, and it is not known to have any adverse effects on human health. It is widely used in a variety of applications, including in the synthesis of nanomaterials and in the production of pharmaceuticals, cosmetics, and food additives.

Advantages And Limitations For Lab Experiments

11-Triethoxysilylundecanoic acid, 95% has a number of advantages for laboratory experiments, including its low cost, its availability in a variety of forms, and its versatility. It is also non-toxic and non-irritating, making it safe to use in laboratory experiments. However, 11-Triethoxysilylundecanoic acid, 95% can be difficult to synthesize, and it can be difficult to separate from other silylated fatty acids.

Future Directions

There are a number of potential future directions for 11-Triethoxysilylundecanoic acid, 95% research. These include further investigation into its mechanism of action, its efficacy as a surfactant and emulsifier, and its potential uses in the synthesis of nanomaterials. Additionally, further research could be conducted into the potential applications of 11-Triethoxysilylundecanoic acid, 95% in the production of pharmaceuticals, cosmetics, and food additives. Furthermore, research could be conducted into the potential uses of 11-Triethoxysilylundecanoic acid, 95% as a corrosion inhibitor in metalworking and other industrial applications. Finally, further research could be conducted into the potential applications of 11-Triethoxysilylundecanoic acid, 95% in the synthesis of organic compounds and other materials.

Synthesis Methods

11-Triethoxysilylundecanoic acid, 95% can be synthesized by reacting 11-undecenoic acid with a silylating agent, such as trimethylchlorosilane or trimethoxysilane, in the presence of a catalyst. The reaction is carried out at a temperature of between 100 and 200 °C, and the reaction time is typically between 1 and 4 hours. The reaction yields a mixture of 11-Triethoxysilylundecanoic acid, 95% and other silylated fatty acids, which can be separated by column chromatography.

properties

IUPAC Name

11-triethoxysilylundecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36O5Si/c1-4-20-23(21-5-2,22-6-3)16-14-12-10-8-7-9-11-13-15-17(18)19/h4-16H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALUXPXOPGMUFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCCCCCCCCC(=O)O)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36O5Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Triethoxysilylundecanoic acid

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